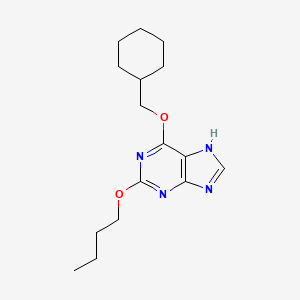

2-butoxy-6-(cyclohexylmethoxy)-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

651733-92-5 |

|---|---|

Molecular Formula |

C16H24N4O2 |

Molecular Weight |

304.39 g/mol |

IUPAC Name |

2-butoxy-6-(cyclohexylmethoxy)-7H-purine |

InChI |

InChI=1S/C16H24N4O2/c1-2-3-9-21-16-19-14-13(17-11-18-14)15(20-16)22-10-12-7-5-4-6-8-12/h11-12H,2-10H2,1H3,(H,17,18,19,20) |

InChI Key |

RXZJSXSIXNRXRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC2=C(C(=N1)OCC3CCCCC3)NC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Butoxy 6 Cyclohexylmethoxy 7h Purine and Analogues

Synthetic Routes for the Purine (B94841) Core and its Functionalization

The construction of the 2,6,7-trisubstituted purine scaffold of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine typically commences from a pre-functionalized purine core, which is then elaborated through sequential reactions. A common and versatile starting material for such syntheses is 2,6-dichloropurine (B15474). This precursor allows for the differential functionalization at the C2 and C6 positions through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Strategies for Halopurines

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation in purine chemistry, enabling the introduction of a wide array of functional groups onto the purine ring. rsc.org The chlorine atoms in 2,6-dichloropurine exhibit different reactivities, with the C6 position being generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for a stepwise and controlled introduction of substituents.

The reaction of a halopurine with a nucleophile is influenced by the electronic nature of the purine ring. The electron-withdrawing character of the nitrogen atoms in the pyrimidine (B1678525) and imidazole (B134444) rings facilitates nucleophilic attack. The general mechanism for SNAr reactions on purines has traditionally been viewed as a two-step addition-elimination process via a Meisenheimer complex. However, recent studies suggest that many of these reactions may proceed through a concerted mechanism. slideshare.net

The synthesis of C6-aryl-substituted purine analogues can be achieved through the direct arylation of 6-chloropurine (B14466) with activated aromatic compounds, promoted by a Lewis acid such as anhydrous AlCl3. nih.gov This method provides a complementary approach to traditional metal-catalyzed cross-coupling reactions.

Alkylation and Arylation Reactions on the Purine Nucleus

Alkylation of the purine nucleus can occur at the N7 and N9 positions of the imidazole ring, and the regioselectivity of this reaction is a critical aspect of the synthesis of 7H-purine derivatives. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.govub.edu However, kinetic control of the reaction can favor the formation of the N7 isomer.

Several methods have been developed to achieve regioselective N-alkylation. The use of specific bases, solvents, and reaction conditions, including microwave irradiation, can significantly influence the N7/N9 ratio. ub.eduresearchgate.net For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base in acetonitrile (B52724) under microwave irradiation has been shown to be effective for regioselective N9-alkylation. ub.edu Conversely, methods for direct and regioselective N7-alkylation have also been developed, for example, by using silylated purines and a Lewis acid catalyst like SnCl4. nih.govacs.org This approach allows for the introduction of even bulky alkyl groups, such as a tert-butyl group, at the N7 position. nih.govacs.orgnih.gov

Regiospecific Introduction of Key Substituents

The synthesis of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine requires the precise and regiospecific installation of the cyclohexylmethoxy group at the C6 position and the butoxy group at the C2 position.

Installation of the Cyclohexylmethoxy Moiety at the C-6 Position

The introduction of the cyclohexylmethoxy group at the C6 position is typically achieved through a nucleophilic aromatic substitution reaction on a 6-halopurine precursor, most commonly 6-chloropurine. The reaction involves the treatment of the 6-chloropurine derivative with cyclohexylmethanol in the presence of a suitable base.

The alkoxide, generated in situ from cyclohexylmethanol and a base, acts as the nucleophile, displacing the chloride at the C6 position. The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like triethylamine (B128534) (NEt3). The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

A revised synthesis of 6-alkoxy-2-aminopurines highlights the challenges and strategies for such transformations. The nucleophilic aromatic substitution on 2-amino-6-chloropurine (B14584) by an alkoxide can be slow and require harsh conditions due to the electron-donating effect of the amino group. researchgate.net To overcome this, more reactive purine derivatives can be employed.

Derivatization at the C-2 Position of the Purine Ring, including Butoxy Group Incorporation

Following the successful installation of the cyclohexylmethoxy group at the C6 position, the subsequent functionalization at the C2 position is undertaken. Starting from a 2-chloro-6-(cyclohexylmethoxy)purine intermediate, the butoxy group can be introduced via another nucleophilic aromatic substitution reaction.

This reaction involves treating the 2-chloro intermediate with sodium butoxide, which is typically prepared by reacting butanol with a strong base like sodium metal or sodium hydride. The butoxide anion then displaces the chloride at the C2 position. The reactivity of the C2-chloro substituent is generally lower than that of the C6-chloro substituent, often requiring more forcing reaction conditions, such as higher temperatures or longer reaction times.

Optimization of Reaction Conditions and Process Chemistry

The optimization of reaction conditions is paramount for the development of an efficient and scalable synthesis of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time.

For the nucleophilic substitution reactions, the nature of the leaving group on the purine ring, the strength of the nucleophile, and the solvent polarity all play significant roles. The use of microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and reduced reaction times. rsc.orgub.edu Solvent-free conditions under microwave irradiation have also been developed for the C6-functionalization of 6-chloropurine nucleosides, offering an environmentally friendly alternative. rsc.org

In the context of N-alkylation, achieving high regioselectivity is a primary goal. The optimization of the base, solvent, and temperature is crucial to control the kinetic versus thermodynamic product distribution. nih.govacs.org For instance, kinetically controlled conditions, such as lower temperatures, often favor the formation of the N7-alkylated product. nih.govacs.org

The following table summarizes the key reaction steps and typical conditions for the synthesis of 2,6-disubstituted purines:

| Step | Reaction Type | Starting Material | Reagent(s) | Typical Conditions | Product |

| 1 | Nucleophilic Aromatic Substitution | 2,6-Dichloropurine | Cyclohexylmethanol, Base (e.g., NaH) | DMF, rt to elevated temp. | 2-Chloro-6-(cyclohexylmethoxy)purine |

| 2 | Nucleophilic Aromatic Substitution | 2-Chloro-6-(cyclohexylmethoxy)purine | Sodium butoxide | Butanol, reflux | 2-Butoxy-6-(cyclohexylmethoxy)purine |

| 3 | N-Alkylation | 2-Butoxy-6-(cyclohexylmethoxy)purine | Alkylating agent, Base or Lewis acid | Acetonitrile or DCE, rt to 80°C | 2-Butoxy-6-(cyclohexylmethoxy)-7/9-alkyl-purine |

A study on the direct N7-regioselective tert-alkylation of 6-substituted purines provides a detailed optimization of reaction conditions for N-alkylation. nih.gov The study investigated the effect of the Lewis acid catalyst, solvent, and temperature on the regioselectivity and yield.

The following table presents data on the optimization of the N-tert-butylation of 6-chloropurine:

| Entry | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of N7-isomer (%) | Yield of N9-isomer (%) |

| 1 | SnCl₄ (2.1) | DCE | rt | 19 | 75 | - |

| 2 | SnCl₄ (1.0) | DCE | rt | 19 | 40 | - |

| 3 | TMSOTf (2.1) | DCE | rt | 19 | 25 | - |

| 4 | SnCl₄ (2.1) | ACN | 80 | 5 | - | 39 |

Data adapted from a study on N7-regioselective alkylation. nih.gov

This data illustrates that the choice of catalyst and reaction conditions can be manipulated to favor the formation of either the N7 or N9 isomer. Such detailed optimization studies are crucial for developing robust and selective synthetic routes to complex purine derivatives like 2-butoxy-6-(cyclohexylmethoxy)-7H-purine.

Molecular Mechanism of Action and Biochemical Target Interactions in Vitro Characterization

ATP-Competitive Inhibition Mechanisms of Kinase Targets (e.g., CDK2, Nek2)

There is no published data available to characterize the ATP-competitive inhibition mechanisms of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine against kinase targets such as CDK2 or Nek2.

No crystallographic or computational modeling studies detailing the binding site interactions of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine within the active sites of CDK2, Nek2, or any other kinase have been found in the reviewed literature. Analysis of key residue interactions is therefore not possible.

A comparative selectivity profile for 2-butoxy-6-(cyclohexylmethoxy)-7H-purine across kinase families is not available. Published screening data does not include this specific compound. For related compounds, selectivity is highly dependent on the nature of the substituent at the C2 position, which differs from the butoxy group. ncl.ac.uk

Allosteric Modulation Studies

There is no information to suggest or support that 2-butoxy-6-(cyclohexylmethoxy)-7H-purine functions as an allosteric modulator of any protein target.

Investigation of Ligand-Induced Conformational Dynamics of Target Proteins

No studies investigating the conformational changes in target proteins upon binding of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine have been published.

Computational Chemistry and Molecular Modeling Approaches for Purine Derivatives

Advanced Molecular Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the potential drug molecule) into the binding site of a target protein.

For a novel purine (B94841) derivative, researchers would first identify potential protein targets based on the therapeutic area of interest. Given the prevalence of purine structures in kinase inhibitors, a likely starting point would be to dock the compound into the ATP-binding site of various kinases. The results of these docking studies would provide a binding score, which is an estimation of the binding affinity, and a predicted binding pose, which illustrates the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Table 1: Hypothetical Molecular Docking Results for 2-butoxy-6-(cyclohexylmethoxy)-7H-purine

| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | - | - |

| Epidermal Growth Factor Receptor (EGFR) | - | - |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | - | - |

| p38 Mitogen-Activated Protein Kinase | - | - |

| This table is for illustrative purposes only. No actual data is available for this compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by first compiling a dataset of structurally related compounds with known activities. Then, molecular descriptors (numerical representations of chemical properties) are calculated for each compound. Finally, a statistical method is used to build a mathematical equation that correlates the descriptors with the activity.

If a series of related 2-alkoxy-6-alkoxy-7H-purine derivatives with measured biological activity were available, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized compounds like 2-butoxy-6-(cyclohexylmethoxy)-7H-purine, helping to prioritize which molecules to synthesize and test.

Molecular Dynamics Simulations for Elucidating Protein-Ligand Stability and Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. Starting from a docked pose, an MD simulation calculates the forces between atoms and uses these forces to predict the movements of the atoms. This allows researchers to assess the stability of the predicted binding mode and to identify key interactions that are maintained throughout the simulation.

Fragment-Based Ligand Design and Virtual Screening Methodologies

Fragment-based ligand design (FBLD) is a drug discovery approach that starts with identifying small chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to produce a more potent lead compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This is often done by docking each molecule in the library into the target protein and ranking them based on their predicted binding affinity.

In the absence of a known starting point for 2-butoxy-6-(cyclohexylmethoxy)-7H-purine, these techniques could be used in a broader sense to explore the chemical space around the purine core and identify promising candidates for synthesis and testing.

Advanced Analytical and Biophysical Methodologies for Characterization in Research Settings

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive structural confirmation of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine would rely on a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for elucidating the precise molecular structure. For a molecule like 2-butoxy-6-(cyclohexylmethoxy)-7H-purine , a suite of NMR experiments would be necessary.

¹H NMR: This would be used to identify the number and environment of protons in the molecule, including the characteristic signals for the butoxy and cyclohexylmethoxy groups, as well as the protons on the purine (B94841) ring.

¹³C NMR: This technique would reveal the number of unique carbon atoms and their chemical environments.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between different parts of the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) would be key in confirming the attachment of the butoxy and cyclohexylmethoxy groups to the purine core at the C2 and C6 positions, respectively.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with an electrospray ionization (ESI) source, would be used to determine the accurate mass of the molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and confirming its successful synthesis.

| Technique | Expected Application for 2-butoxy-6-(cyclohexylmethoxy)-7H-purine |

| ¹H NMR | Determination of proton chemical shifts and coupling constants. |

| ¹³C NMR | Identification of all carbon signals in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the connectivity between atoms. |

| HRMS (e.g., ESI-TOF) | Accurate mass determination and elemental formula confirmation. |

X-ray Crystallography of Ligand-Protein Co-complexes for Atomic-Level Interaction Insight

To understand how 2-butoxy-6-(cyclohexylmethoxy)-7H-purine interacts with its biological target, X-ray crystallography of a co-complex with the target protein would be the gold standard. This technique can provide a three-dimensional structure of the ligand-protein complex at an atomic resolution.

The process would involve co-crystallizing the purified protein with the compound and then diffracting X-rays through the resulting crystals. The diffraction pattern allows for the calculation of an electron density map, into which the structures of the protein and the bound ligand are fitted. The final model would reveal the precise binding mode of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine , including the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Such insights are invaluable for structure-based drug design and for understanding the compound's mechanism of action.

Chromatographic Methods for Purity Assessment and Isolation (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that would be used for both the purification and purity assessment of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine .

Purity Assessment: A high-performance liquid chromatography (HPLC) system, often using a reversed-phase column, would be employed to separate the target compound from any starting materials, by-products, or other impurities. The eluted peaks are detected by a UV detector and a mass spectrometer. The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks.

Isolation: Preparative HPLC could be used to isolate the compound in high purity for subsequent biological and analytical studies.

The mass spectrometer in an LC-MS system provides mass information for each eluting peak, confirming the identity of the main compound and helping to tentatively identify any impurities.

| Method | Purpose |

| Analytical HPLC-UV/MS | To determine the purity of a sample of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine . |

| Preparative HPLC | To purify larger quantities of the compound. |

Biophysical Assays for Direct Binding Affinity Measurement (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To quantify the binding affinity of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine to its target protein, sensitive biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be utilized.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. In a typical experiment, a solution of the compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured. Analysis of the resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing 2-butoxy-6-(cyclohexylmethoxy)-7H-purine is then flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

| Assay | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Association rate (kon), dissociation rate (koff), and binding affinity (Kd). |

Future Directions and Emerging Research Avenues in Purine Derivative Chemistry

Development of Orthogonal Synthetic Strategies

The synthesis of complex molecules like 2,6,9-trisubstituted purine (B94841) derivatives has traditionally followed established, often linear, pathways. nih.gov However, the future of purine chemistry lies in the development of orthogonal synthetic strategies. These methods allow for the selective modification of a specific position on the purine core without affecting other reactive sites, a crucial capability for the rapid generation of diverse chemical libraries.

One emerging approach is the use of modular, solid-phase synthesis techniques which streamline the creation of 2,6,9-trisubstituted purines. nih.gov Another innovative direction involves electrochemical hydroarylation, a mild and efficient method for creating specific carbon-carbon bonds under ambient conditions, offering a sustainable alternative to traditional cross-coupling reactions. acs.org These advanced strategies enable chemists to build a library of analogues with high precision, which is essential for detailed structure-activity relationship (SAR) studies. For instance, a synthetic route might start with a common precursor like 2,6-dichloropurine (B15474), where the first step is an alkylation under basic conditions, followed by a regioselective Suzuki reaction at the C-6 position to introduce further diversity. nih.gov

Expansion of Structure-Activity Relationship Hypotheses to Novel Target Classes

Historically, purine derivatives have been extensively studied as inhibitors of kinases and as anticancer agents. nih.govnih.gov However, the structural versatility of the purine scaffold allows for its application against a much broader range of biological targets. The future of purine chemistry will involve a significant expansion of structure-activity relationship (SAR) hypotheses to novel target classes.

Recent research has demonstrated the potential of purine-based compounds to selectively target the endoplasmic reticulum Hsp90 paralog Grp94, which is implicated in a variety of diseases including cancer, inflammation, and diabetes. nih.gov By designing ligands that bind to a novel allosteric pocket unique to Grp94, researchers have achieved over 100-fold selectivity for Grp94 over other Hsp90 paralogs. nih.gov This was accomplished by modifying the 8-aryl group of the purine scaffold, which inserts into a site that is blocked in other Hsp90 proteins. nih.gov Such findings underscore the importance of exploring new "chemical space" around the purine core to identify inhibitors for previously untargeted proteins.

Integration of Multi-Omics Data for Systems-Level Understanding of Biochemical Pathways

The advent of high-throughput technologies has enabled the generation of vast amounts of "omics" data, including genomics, proteomics, and metabolomics. nih.gov A key future direction in purine chemistry is the integration of these multi-omics datasets to gain a systems-level understanding of how purine derivatives affect complex biochemical pathways. nih.govmdpi.com This holistic approach moves beyond the traditional one-drug, one-target paradigm and allows for a more comprehensive view of a compound's biological effects. mdpi.com

By combining multi-omics data with clinical information, researchers can identify novel biomarkers, predict patient responses, and uncover new therapeutic indications for existing purine analogs. nih.govoup.com For example, genome-wide association studies (GWAS) can be integrated with metabolomics to link genetic variations to metabolic profiles, providing insights into how purine derivatives might influence disease states. nih.gov Furthermore, constraint-based metabolic models can be used to simulate the effects of a purine derivative on an entire metabolic network, helping to identify potential off-target effects and predict synergistic interactions with other drugs. nih.gov

Refinement of Computational Models for Enhanced Ligand Design Accuracy

Computational modeling has become an indispensable tool in modern drug discovery, and its role in the design of purine derivatives is set to expand significantly. nih.govnih.gov Future research will focus on the refinement of computational models to enhance the accuracy of ligand design and to better predict the biological activity of novel purine compounds.

Advanced computational techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, are being used to explore the interactions between purine derivatives and their target proteins at an atomic level. nih.gov These models can identify the key structural features that are responsible for a compound's potency and selectivity, providing valuable guidance for the design of new and improved inhibitors. nih.govresearchgate.net For example, a 3D-QSAR study on a series of purine derivatives targeting cyclin-dependent kinase 2 (CDK2) revealed that electrostatic, hydrophobic, and hydrogen bond donor fields were critical for inhibitory activity. nih.gov This information was then used to design novel candidate compounds with predicted pIC50 values greater than 8. nih.gov

Interactive Data Table: Computational Models in Purine Derivative Design

| Computational Method | Application in Purine Chemistry | Key Findings | Reference |

| 3D-QSAR | Predicting the activity of CDK2 inhibitors | Steric and electronic properties significantly influence cytotoxicity. | nih.govnih.gov |

| Molecular Docking | Simulating binding modes of purine derivatives with target proteins | Identified key hydrogen bond interactions with residues like Asp86 and Glu81. | nih.gov |

| Molecular Dynamics (MD) | Verifying the stability of ligand-protein complexes | Confirmed the stability of candidate compounds in the active site of CDK2. | nih.gov |

| First-Principles Calculations | Determining the most stable tautomeric form of 6-oxy purines | Conclusively identified the N1-H tautomer as the most favorable form. | nih.gov |

Academic High-Throughput Screening Initiatives for Discovery of New Molecular Probes

High-throughput screening (HTS) has long been a cornerstone of drug discovery in the pharmaceutical industry, and it is now being increasingly adopted in academic settings. nih.gov These academic HTS initiatives are poised to play a crucial role in the discovery of new molecular probes based on the purine scaffold. By screening large and diverse chemical libraries, academic labs can identify novel starting points for drug development and uncover new biological functions for purine derivatives. nih.govufl.edu

Academic HTS centers provide researchers with access to robotic automation, extensive small molecule libraries, and a wide range of assay technologies. stanford.edu This infrastructure enables the rapid and efficient testing of hundreds of thousands of compounds for their ability to modulate a specific biological process. ufl.edu The results of these screens can lead to the identification of highly potent and selective molecular probes, which can then be used to study complex biological systems and validate new drug targets. ufl.edu A recent large-scale HTS effort in patient-derived cell lines identified 60 high-confidence "hits" that induced cancer-specific cytotoxicity at low doses. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.